molecular formula C14H12O3 B093187 Angenomalin CAS No. 18199-64-9

Angenomalin

Cat. No.: B093187
CAS No.: 18199-64-9
M. Wt: 228.24 g/mol
InChI Key: WLRXMMDATRQQNQ-UHFFFAOYSA-N
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Description

Angenomalin is a naturally occurring furanocoumarin, specifically identified as 8,9-dihydro-2H-furo2,3-hbenzopyran-2-one carrying a prop-1-en-2-yl substituent at position 8 . This compound is found in the roots and rhizomes of certain plants, such as Notopterygium incisum . Furanocoumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angenomalin involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a furan ring precursor, which undergoes cyclization in the presence of a suitable catalyst to form the furanocoumarin structure . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the roots of Notopterygium incisum . The extraction process involves solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Angenomalin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its biological activity.

    Reduction: Reduction reactions can modify the double bonds within the furanocoumarin structure.

    Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced furanocoumarins, and substituted analogs, each with distinct biological activities .

Scientific Research Applications

Angenomalin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Angenomalin involves its interaction with specific molecular targets and pathways. It is known to bind to DNA, inhibiting the replication of certain pathogens. Additionally, it can modulate enzyme activity, such as inhibiting monoamine oxidase, which plays a role in neurotransmitter regulation . These interactions contribute to its therapeutic effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Properties

IUPAC Name

8-prop-1-en-2-yl-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-6,12H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXMMDATRQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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